Chitosan

Catalog No.
S539964
CAS No.
9012-76-4
M.F
C56H103N9O39
M. Wt
1526.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chitosan

CAS Number

9012-76-4

Product Name

Chitosan

IUPAC Name

methyl N-[5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-5-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

Molecular Formula

C56H103N9O39

Molecular Weight

1526.5 g/mol

InChI

InChI=1S/C56H103N9O39/c1-87-56(86)65-28-38(84)46(19(10-74)96-55(28)104-45-18(9-73)95-49(27(64)37(45)83)97-39-12(3-67)88-47(85)20(57)31(39)77)103-54-26(63)36(82)44(17(8-72)94-54)102-53-25(62)35(81)43(16(7-71)93-53)101-52-24(61)34(80)42(15(6-70)92-52)100-51-23(60)33(79)41(14(5-69)91-51)99-50-22(59)32(78)40(13(4-68)90-50)98-48-21(58)30(76)29(75)11(2-66)89-48/h11-55,66-85H,2-10,57-64H2,1H3,(H,65,86)

InChI Key

FLASNYPZGWUPSU-UHFFFAOYSA-N

SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Solubility

Soluble in DMSO

Synonyms

Poliglusam; Chitosan; Dac 70; Deacetylchitin; Chitosan;

Canonical SMILES

COC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)CO)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Isomeric SMILES

COC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)N)O)N)O)N)O)N)O)N)O)N)O

Description

The exact mass of the compound Chitosan is 1525.6353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Biocompatible Materials. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Preservatives and Antioxidants. However, this does not mean our product can be used or applied in the same or a similar way.

Chitosan is a biopolymer derived from chitin, which is primarily found in the exoskeletons of crustaceans like crabs and shrimp, as well as in the cell walls of fungi. It is a linear polysaccharide composed of glucosamine and N-acetylglucosamine units. Chitosan is characterized by its biocompatibility, biodegradability, and non-toxicity, making it an attractive material for various biomedical applications. The degree of deacetylation of chitosan can vary, influencing its solubility and biological properties. Typically, commercial chitosan has a degree of deacetylation ranging from 60% to 100%, with a molecular weight between 3,800 and 20,000 daltons .

The mechanism of action of chitosan depends on its application. Here are two examples:

  • Metal Chelation: Due to its positively charged amino groups, chitosan can bind to metal ions. This property is being explored for water treatment to remove heavy metals [].
  • Adsorption: Chitosan can form a gel-like structure and adsorb (trap) other molecules on its surface. This mechanism is being investigated for drug delivery applications [].

Chitosan is generally considered safe for topical use []. However, potential allergic reactions can occur in people with shellfish allergies due to its crustacean origin [].

Due to its functional groups, primarily amino (-NH2) and hydroxyl (-OH) groups. These reactions include:

  • Deacetylation: The conversion of chitin to chitosan involves the removal of acetyl groups through alkaline hydrolysis, commonly using sodium hydroxide.
  • Esterification: Chitosan can react with carboxylic acids to form esters, enhancing its solubility and functionality .
  • Alkylation: Alkyl groups can be introduced to the amino or hydroxyl groups, modifying its properties for specific applications .
  • Quaternization: The amino group can be quaternized to produce quaternary ammonium derivatives, which exhibit enhanced antimicrobial activity .

These reactions allow for the synthesis of various chitosan derivatives tailored for specific applications in fields such as medicine and materials science.

Chitosan exhibits significant biological activities that make it valuable in medical and pharmaceutical applications:

  • Antimicrobial Properties: Chitosan demonstrates antibacterial and antifungal activities, which are influenced by factors such as pH and the degree of deacetylation. It interacts with negatively charged microbial membranes, leading to cell disruption .
  • Biocompatibility: Due to its natural origin and non-toxic nature, chitosan is well-tolerated by biological systems, making it suitable for drug delivery and tissue engineering applications .
  • Wound Healing: Chitosan promotes wound healing by enhancing cell proliferation and migration while exhibiting hemostatic properties .
  • Antioxidant Activity: Chitosan has been shown to scavenge free radicals, contributing to its potential in preventing oxidative stress-related diseases .

The synthesis of chitosan typically involves the deacetylation of chitin. Common methods include:

  • Alkaline Hydrolysis: Chitin is treated with sodium hydroxide at elevated temperatures, resulting in the removal of acetyl groups.
  • Chemical Modification: Various chemical modifications can be performed post-synthesis to enhance solubility or introduce new functionalities. These modifications include carboxymethylation, acylation, and thiolation .

The choice of synthesis method affects the properties of the resulting chitosan, including its molecular weight and degree of deacetylation.

: Used in drug delivery systems, wound dressings, and tissue engineering scaffolds due to its biocompatibility and bioactivity.
  • Food Industry: Acts as a preservative and packaging material due to its antimicrobial properties.
  • Agriculture: Utilized as a natural pesticide and soil conditioner.
  • Water Treatment: Employed for wastewater treatment due to its ability to bind heavy metals and pollutants .
  • Studies have shown that chitosan interacts with various biological molecules, enhancing its functionality:

    • Cell Membrane Interactions: Chitosan's positive charge allows it to bind effectively with negatively charged cell membranes, facilitating drug uptake and improving membrane permeability .
    • Protein Binding: Chitosan can interact with proteins through ionic interactions or hydrogen bonding, which can be exploited in drug delivery systems to enhance therapeutic efficacy .

    These interactions are critical for optimizing chitosan's performance in biomedical applications.

    Chitosan shares similarities with several other biopolymers. Here are some notable compounds:

    CompoundSourceKey Features
    ChitinCrustaceans, fungiPrecursor to chitosan; insoluble in water
    CellulosePlantsLinear polysaccharide; used in textiles
    AlginateBrown seaweedForms gels; used in food and pharmaceuticals
    PectinFruitsGel-forming polysaccharide; used in food
    GelatinAnimal collagenBiodegradable; used in food and pharmaceuticals

    Uniqueness of Chitosan

    Chitosan's unique properties stem from its amino groups that provide cationic characteristics at acidic pH levels. This allows for enhanced interactions with negatively charged surfaces (e.g., bacterial membranes), making it particularly effective as an antimicrobial agent compared to other biopolymers like cellulose or alginate. Additionally, its ability to form gels under specific conditions makes it versatile for drug delivery applications.

    Chemical Definition and Nomenclature

    Chitosan represents a linear polysaccharide composed of randomly distributed β-(1→4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) [4]. The chemical structure of chitosan can be described as a copolymer of glucosamine and acetyl-glucosamine units [3] [6].

    The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for chitosan varies depending on the specific molecular composition. For the polymer chain, the IUPAC name is β-(1,4)-2-Amino-2-deoxy-D-glucose [7] [8]. Individual monomeric units carry the IUPAC designation of 2-amino-2-deoxy-β-D-gluco-hexopyranosyl-(1→4)-2-amino-2-deoxy-hexopyranosyl-(1→4)-2-amino-2-deoxy-hexopyranose [9].

    The molecular formula of chitosan depends on the degree of polymerization and deacetylation. For basic repeating units, the formula is commonly expressed as (C6H11NO4)n [10], where n represents the number of repeating units. Commercial chitosan samples typically have molecular weights ranging from 100,000 to 300,000 Daltons, corresponding to molecular formulas such as C56H103N9O39 for specific polymer chains [11] [12].

    The Chemical Abstracts Service (CAS) Registry Number for chitosan is 9012-76-4 [10] [13] [11]. This unique identifier has been consistently used across scientific literature and commercial applications since the establishment of systematic chemical nomenclature.

    Chitosan is known by various synonymous names in scientific and commercial contexts. These include deacetylated chitin, poliglusam, beta-1,4-poly-D-glucosamine, chitosane, oligochitosan, seacureplus, and amino-oligosaccharin [10] [7] [8]. The diversity of names reflects the compound's varied sources, preparation methods, and applications across different industries.

    The fundamental distinction between chitin and chitosan lies in the degree of deacetylation. When the degree of deacetylation reaches approximately 50%, the material becomes soluble in aqueous acidic solutions and is classified as chitosan [14] [6]. Chitosan with degrees of deacetylation exceeding 75% is considered high-quality material suitable for most commercial applications [11].

    The chemical definition of chitosan emphasizes its unique properties as the only naturally occurring cationic polysaccharide [10]. In acidic conditions (pH < 5.7), chitosan behaves as a polyelectrolyte due to protonation of amino groups, giving rise to its positive charge [3] [15]. This cationic nature distinguishes chitosan from most other natural polysaccharides and contributes to its unique functional properties.

    Position in Natural Polysaccharide Classification

    Chitosan occupies a distinctive position within the classification of natural polysaccharides, representing one of the most important members of the basic polysaccharide family [14]. The comprehensive classification of natural polysaccharides provides essential context for understanding chitosan's unique characteristics and functional properties.

    Natural polysaccharides are primarily classified based on their chemical structure, consisting of monosaccharide units joined by glycosidic linkages [16]. These biopolymers represent the most prevalent type of carbohydrates in nature and can be categorized into homopolysaccharides (composed of the same monosaccharide) and heteropolysaccharides (composed of different monosaccharides) [16].

    Within the broader classification system, polysaccharides are organized into three basic functional categories: structural polysaccharides like cellulose and chitin, storage polysaccharides such as starch and glycogen, and gel-forming polysaccharides including alginic acid and mucopolysaccharides [16]. Chitosan, as a derivative of the structural polysaccharide chitin, inherits many structural characteristics while gaining unique solubility properties.

    From a polyelectrolyte perspective, natural polysaccharides are classified as ionic or nonionic, with ionic varieties further subdivided into cationic and anionic types [17]. Chitosan stands out as the primary representative of positively charged polysaccharides (cationic), while negatively charged polysaccharides include alginate, heparin, hyaluronic acid, and pectin [17]. This classification based on charge characteristics is fundamental to understanding chitosan's unique interactions and applications.

    The structural relationship between chitosan and cellulose represents a particularly important aspect of polysaccharide classification [18]. Both biopolymers share similar molecular backbones with β-glycosidic linkages, but differ significantly in their functional groups [18] [19]. Cellulose contains hydroxyl groups at the C-2 position, while chitin and chitosan feature acetamide and amino groups respectively at this position [14] [18]. This structural similarity explains why both compounds serve structural roles in living organisms - chitin in invertebrates and insects' cuticles, and cellulose in terrestrial plants [18].

    Chitosan's classification as a linear aminopolysaccharide with high nitrogen content distinguishes it from most other natural polysaccharides [15]. The presence of reactive amino groups enables chitosan to form intermolecular hydrogen bonds, resulting in high viscosity solutions and unique film-forming capabilities [15]. These characteristics position chitosan as a unique member of the polysaccharide family with exceptional versatility.

    Within the family of chitin derivatives, chitosan represents a collective name for N-deacetylated chitin derivatives with varying degrees of deacetylation [14] [6]. This classification acknowledges that chitosan encompasses a range of related polymers differing in molecular weight, degree of deacetylation, and physicochemical properties [6]. The degree of deacetylation serves as a primary classification criterion, with materials containing more than 50% deacetylated units typically classified as chitosan [6].

    The biosynthetic classification of chitosan places it among polysaccharides that can be obtained through both natural occurrence and chemical modification [6]. While chitosan occurs naturally in certain fungi, particularly members of the Mucoraceae family, commercial chitosan is predominantly produced through chemical deacetylation of chitin from crustacean sources [6]. This dual origin classification reflects the compound's accessibility through both natural extraction and industrial processing.

    Chitosan's position in the renewable resource classification system highlights its significance as a sustainable biopolymer [16]. As a derivative of chitin, which represents the second most abundant natural polymer after cellulose, chitosan benefits from an extensive and renewable raw material base [16]. This classification becomes increasingly important as industries seek sustainable alternatives to petroleum-based polymers.

    Global Production and Economic Significance

    The global chitosan market represents one of the most rapidly expanding segments within the biopolymer industry, demonstrating exceptional growth potential and economic significance across multiple application sectors. Current market analyses reveal substantial variation in market valuations, reflecting the dynamic nature of this emerging industry and different methodological approaches employed by research organizations.

    Market Research OrganizationMarket Size 2023 (USD Billion)Market Size 2024 (USD Billion)Projected Market Size 2030-2035 (USD Billion)CAGR (%)Forecast Period
    Grand View Research13.00-47.0620.302024-2030
    Precedence Research15.9219.15101.0620.292025-2034
    Allied Market Research7.80-42.8018.702024-2033
    SkyQuest Technology14.1017.2385.6822.202025-2032
    Roots Analysis7.847.8458.5420.052024-2035
    Mordor Intelligence2.342.344.1111.932025-2030

    The consensus among market research organizations indicates that the global chitosan market was valued between 7.8 and 15.92 billion USD in 2023, with projections suggesting growth to between 42.8 and 101.06 billion USD by the early 2030s [20] [21] [22] [23] [24] [25]. The compound annual growth rates consistently range from 18.7% to 22.3%, indicating robust market expansion across all forecasting models [20] [21] [22] [24] [25].

    Regional market distribution reveals significant geographical concentration, with Asia Pacific dominating global production and consumption. The Asia Pacific region accounts for approximately 47% of the global market share, primarily due to abundant raw material availability from the extensive fishing industry in coastal areas [21] [22] [23]. Countries such as China and India represent major production centers, with India ranking as the second-largest shrimp producer globally and the largest exporter after China [21]. The region's dominance is further strengthened by the presence of both small-scale and large-scale manufacturing facilities, enabling efficient processing of shell waste materials [22].

    North America represents the second-largest regional market, characterized by strong regulatory support and advanced manufacturing capabilities [21]. The regulatory environment in North America, particularly the guidelines established by the Food and Drug Administration, facilitates the approval process for new chitosan-containing products across various industries [21]. The region demonstrates the fastest growth rate among developed markets, driven by increasing demand for sustainable and eco-friendly materials [23].

    The raw material foundation for chitosan production relies heavily on crustacean waste, particularly shrimp shells, crab shells, and squid pens [20]. Shrimp shells dominate as the primary source due to their chitin content of approximately 25% to 40%, compared to crab shells which contain approximately 15% to 20% chitin [21]. This abundance of raw materials, often considered waste products from the fishery industry, provides a sustainable and cost-effective foundation for chitosan production [22].

    Economic significance extends beyond direct market value to encompass environmental and sustainability benefits. The utilization of fishery waste for chitosan production addresses waste management challenges while creating valuable commercial products [22]. Traditional disposal methods for crustacean shells, including direct use as fertilizers or disposal in landfills, have been replaced by value-added processing into chitosan and related products [20].

    Market drivers include increasing demand for naturally derived products, expanding applications in water treatment, pharmaceuticals, and cosmetics, and growing awareness of environmental sustainability [20] [21]. The water treatment segment represents the largest application area, accounting for approximately 33.5% of total market revenue, driven by increasing global wastewater production and stringent environmental regulations [22] [23]. The pharmaceutical and biomedical segment demonstrates the highest growth rate, fueled by extensive research into drug delivery systems, wound healing applications, and tissue engineering [22].

    Production capacity and manufacturing infrastructure continue to expand globally, with established production centers in Japan, North America, Poland, Italy, Russia, Norway, and India [26]. The commercial production scale has been estimated at 10^9 to 10^10 tons annually produced in nature, indicating vast potential for sustainable harvesting and processing [26].

    Investment in research and development activities represents a significant economic component, with numerous patents secured during the 1930s and 1940s, followed by renewed patent activity from the 1970s onward [3]. Current research initiatives focus on developing innovative chitosan-based products, exploring new application areas, and improving production efficiency [24] [25].

    The economic impact extends to employment generation across the value chain, from raw material collection and processing to product manufacturing and distribution. The industry supports both traditional fishing communities through waste utilization and high-technology sectors through advanced applications in pharmaceuticals and biotechnology [22] [23].

    Market challenges include production cost optimization, raw material quality standardization, and regulatory compliance across different regions [24]. The high production costs associated with chitosan processing, combined with complex extraction procedures, represent ongoing economic considerations for market participants [24]. However, the industry trend toward improved manufacturing efficiency and economies of scale continues to address these challenges [25].

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    Physical Description

    Yellow powder; [Sigma-Aldrich MSDS]

    XLogP3

    -21.4

    Hydrogen Bond Acceptor Count

    47

    Hydrogen Bond Donor Count

    29

    Exact Mass

    1525.6353145 g/mol

    Monoisotopic Mass

    1525.6353145 g/mol

    Heavy Atom Count

    104

    Appearance

    Solid powder

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    GHS Hazard Statements

    Not Classified;
    Reported as not meeting GHS hazard criteria by 53 of 58 companies (only ~ 8.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

    Pharmacology

    Poliglusam is a naturally occurring polysaccharide composed of beta-1,4-linked glucosamine residues with potential antineoplastic activity. Upon administration, poliglusam may, through a not yet fully elucidated mechanism, reduce advanced glycation end product (AGE) levels. This may reduce the interaction between AGEs and the receptor for advanced glycation end products (RAGE, AGER), which is overexpressed in some tumor types and is associated with poor patient outcomes. AGE-RAGE interaction may induce the phosphorylation and subsequent degradation of retinoblastoma protein (Rb), a key cell cycle inhibitor and tumor suppressor, through the phosphoinositide 3-kinase (PI3K)/protein kinase B (PKB, Akt) signaling pathway. Hyperphosphorylation of Rb leads to the dissociation of the Rb-E2F complex, which triggers the activation of genes required for G1/S transition and tumorigenesis. Reducing AGE levels may limit AGE-RAGE interaction and normalize the G1 to S-phase transition, potentially reducing the development and progression of certain cancers. AGEs are non-enzymatic protein modifications produced during the normal aging process that have been shown to play a role in the development and progression of some cancers.

    MeSH Pharmacological Classification

    Anticholesteremic Agents

    Other CAS

    9012-76-4

    Wikipedia

    Chitosan

    Use Classification

    EPA Safer Chemical Functional Use Classes -> Antimicrobial Actives;Preservatives and Antioxidants
    Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
    Agrochemicals -> Pesticides
    Cosmetics -> Film forming

    General Manufacturing Information

    Chitosan: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2023-08-15
    1: Patrulea V, Ostafe V, Borchard G, Jordan O. Chitosan as a starting material for wound healing applications. Eur J Pharm Biopharm. 2015 Nov;97(Pt B):417-26. doi: 10.1016/j.ejpb.2015.08.004. Review. PubMed PMID: 26614560.
    2: Younes I, Rinaudo M. Chitin and chitosan preparation from marine sources. Structure, properties and applications. Mar Drugs. 2015 Mar 2;13(3):1133-74. doi: 10.3390/md13031133. Review. PubMed PMID: 25738328; PubMed Central PMCID: PMC4377977.
    3: Zhu L, Peng L, Zhang YQ. The processing of chitosan and its derivatives and their application for postoperative anti-adhesion. Mini Rev Med Chem. 2015;15(4):330-7. Review. PubMed PMID: 25723456.
    4: Liao ZX, Chuang EY, Hsiao CW, Sung HW. 21. pH-sensitive chitosan-based nanoparticles for protein drug delivery: oral approaches: Original research article: a novel pH-sensitive hydrogel composed of carboxymethyl chitosan and alginate cross-linked by genipin for protein drug delivery, 2004. J Control Release. 2014 Sep 28;190:68-70. PubMed PMID: 25356494.
    5: Kerch G. The potential of chitosan and its derivatives in prevention and treatment of age-related diseases. Mar Drugs. 2015 Apr 13;13(4):2158-82. doi: 10.3390/md13042158. Review. PubMed PMID: 25871293; PubMed Central PMCID: PMC4413205.
    6: Patrulea V, Applegate LA, Ostafe V, Jordan O, Borchard G. Optimized synthesis of O-carboxymethyl-N,N,N-trimethyl chitosan. Carbohydr Polym. 2015 May 20;122:46-52. doi: 10.1016/j.carbpol.2014.12.014. Epub 2014 Dec 25. PubMed PMID: 25817641.
    7: Devarayan K, Sathishkumar Y, Lee YS, Kim BS. Effect of Microgravity on Fungistatic Activity of an α-Aminophosphonate Chitosan Derivative against Aspergillus niger. PLoS One. 2015 Oct 15;10(10):e0139303. doi: 10.1371/journal.pone.0139303. eCollection 2015. PubMed PMID: 26468641; PubMed Central PMCID: PMC4607506.
    8: Jimtaisong A, Saewan N. Utilization of carboxymethyl chitosan in cosmetics. Int J Cosmet Sci. 2014 Feb;36(1):12-21. doi: 10.1111/ics.12102. Epub 2013 Dec 6. Review. PubMed PMID: 24152381.
    9: Jiang Z, Han B, Li H, Li X, Yang Y, Liu W. Preparation and anti-tumor metastasis of carboxymethyl chitosan. Carbohydr Polym. 2015 Jul 10;125:53-60. doi: 10.1016/j.carbpol.2015.02.039. Epub 2015 Feb 26. PubMed PMID: 25857959.
    10: Chen H, Cui S, Zhao Y, Zhang C, Zhang S, Peng X. Grafting chitosan with polyethylenimine in an ionic liquid for efficient gene delivery. PLoS One. 2015 Apr 13;10(4):e0121817. doi: 10.1371/journal.pone.0121817. eCollection 2015. PubMed PMID: 25875475; PubMed Central PMCID: PMC4395340.
    11: Petit C, Reynaud S, Desbrieres J. Amphiphilic derivatives of chitosan using microwave irradiation. Toward an eco-friendly process to chitosan derivatives. Carbohydr Polym. 2015 Feb 13;116:26-33. doi: 10.1016/j.carbpol.2014.04.083. Epub 2014 Apr 28. PubMed PMID: 25458269.
    12: Sahariah P, Óskarsson BM, Hjálmarsdóttir MÁ, Másson M. Synthesis of guanidinylated chitosan with the aid of multiple protecting groups and investigation of antibacterial activity. Carbohydr Polym. 2015;127:407-17. doi: 10.1016/j.carbpol.2015.03.061. Epub 2015 Mar 30. PubMed PMID: 25965500.
    13: Hecq J, Siepmann F, Siepmann J, Amighi K, Goole J. Development and evaluation of chitosan and chitosan derivative nanoparticles containing insulin for oral administration. Drug Dev Ind Pharm. 2015;41(12):2037-44. doi: 10.3109/03639045.2015.1044904. Epub 2015 May 26. PubMed PMID: 26006329.
    14: Veraldi S, Raia DD, Schianchi R, De Micheli P, Barbareschi M. Treatment of symptoms of erythemato-telangiectatic rosacea with topical potassium azeloyl diglycinate and hydroxypropyl chitosan: Results of a sponsor-free, multicenter, open study. J Dermatolog Treat. 2015 Apr;26(2):191-2. doi: 10.3109/09546634.2014.921275. Epub 2014 May 27. PubMed PMID: 24831156.
    15: Nwe N, Furuike T, Tamura H. Isolation and characterization of chitin and chitosan from marine origin. Adv Food Nutr Res. 2014;72:1-15. doi: 10.1016/B978-0-12-800269-8.00001-4. Review. PubMed PMID: 25081074.
    16: Szymańska E, Winnicka K. Stability of chitosan-a challenge for pharmaceutical and biomedical applications. Mar Drugs. 2015 Apr 1;13(4):1819-46. doi: 10.3390/md13041819. Review. PubMed PMID: 25837983; PubMed Central PMCID: PMC4413189.
    17: Lalatsa A, Schätzlein AG, Garrett NL, Moger J, Briggs M, Godfrey L, Iannitelli A, Freeman J, Uchegbu IF. Chitosan amphiphile coating of peptide nanofibres reduces liver uptake and delivers the peptide to the brain on intravenous administration. J Control Release. 2015 Jan 10;197:87-96. doi: 10.1016/j.jconrel.2014.10.028. Epub 2014 Nov 5. PubMed PMID: 25449808.
    18: Abd El-Rehim HA, Zahran DA, El-Sawy NM, Hegazy el-SA, Elbarbary AM. Gamma irradiated chitosan and its derivatives as antioxidants for minced chicken. Biosci Biotechnol Biochem. 2015;79(6):997-1004. doi: 10.1080/09168451.2014.997187. Epub 2015 Jan 6. PubMed PMID: 25562396.
    19: Şalva E, Turan SÖ, Eren F, Akbuğa J. The enhancement of gene silencing efficiency with chitosan-coated liposome formulations of siRNAs targeting HIF-1α and VEGF. Int J Pharm. 2015 Jan 15;478(1):147-154. doi: 10.1016/j.ijpharm.2014.10.065. Epub 2014 Nov 13. PubMed PMID: 25445537.
    20: Sahariah P, Benediktssdóttir BE, Hjálmarsdóttir MÁ, Sigurjonsson OE, Sørensen KK, Thygesen MB, Jensen KJ, Másson M. Impact of chain length on antibacterial activity and hemocompatibility of quaternary N-alkyl and n,n-dialkyl chitosan derivatives. Biomacromolecules. 2015 May 11;16(5):1449-60. doi: 10.1021/acs.biomac.5b00163. Epub 2015 Apr 16. PubMed PMID: 25830631.

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